molecular formula C11H12Cl4OSi B11941775 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone CAS No. 86628-51-5

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone

Cat. No.: B11941775
CAS No.: 86628-51-5
M. Wt: 330.1 g/mol
InChI Key: LAWXYHBCBOQDTA-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a halogenated acetophenone derivative featuring a tetrachlorinated phenyl ring substituted with a trimethylsilyl group at the para position. This compound combines the steric bulk of the trimethylsilyl moiety with the electron-withdrawing effects of chlorine atoms, making it structurally and electronically distinct from other halogenated acetophenones.

Properties

CAS No.

86628-51-5

Molecular Formula

C11H12Cl4OSi

Molecular Weight

330.1 g/mol

IUPAC Name

1-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)ethanone

InChI

InChI=1S/C11H12Cl4OSi/c1-5(16)6-7(12)9(14)11(17(2,3)4)10(15)8(6)13/h1-4H3

InChI Key

LAWXYHBCBOQDTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to interact with biological molecules, potentially leading to the inhibition or activation of specific enzymes and receptors .

Comparison with Similar Compounds

Reactivity Considerations :

  • The trimethylsilyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous synthetic conditions.
  • The electron-withdrawing chlorine atoms may deactivate the ring toward electrophilic substitution, directing reactivity to specific positions.

Physical and Chemical Properties (Inferred)

Property 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone 1-(Trichloro-4-hydroxyphenyl)ethanone 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone
Molecular Weight ~350–370 g/mol 255.48 208.11
Melting Point Likely >150°C (estimated) Not reported 109–111°C
Solubility High in nonpolar solvents (e.g., CH₂Cl₂, ether) Moderate in polar solvents (e.g., ethanol) Low in nonpolar solvents
Stability Sensitive to hydrolysis (trimethylsilyl group) Stable under neutral conditions Stable in anhydrous environments

Biological Activity

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a chlorinated aromatic ketone that has garnered interest in various fields of research, particularly due to its potential biological activities. This compound is characterized by its unique structural features, including multiple chlorine substituents and a trimethylsilyl group, which may influence its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl4OSiC_{12}H_{10}Cl_4OSi. The presence of chlorine atoms enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that chlorinated phenolic compounds exhibit varying degrees of antimicrobial activity. The tetrachlorinated structure may enhance this activity against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapeutics.

Case Studies

  • Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with analysis showing increased levels of apoptotic markers such as cleaved caspase-3 and PARP.
  • Antibacterial Activity : In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This positions it as a candidate for further development as an antibacterial agent.

Research Findings

Recent findings highlight the compound's potential in various therapeutic contexts:

Biological Activity Effect Observed Cell Line/Pathogen
AntimicrobialInhibitionStaphylococcus aureus
CytotoxicityApoptosis inductionMCF-7
AntibacterialMIC 32-128 µg/mLEscherichia coli

The proposed mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to cellular damage and apoptosis.
  • Caspase Activation : The activation of caspases suggests a clear pathway for inducing programmed cell death in cancerous cells.

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